(6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester
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Overview
Description
(6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester is a chemical compound with the molecular formula C13H24O5 and a molecular weight of 260.327 g/mol . This compound is known for its unique structure, which includes a dioxane ring and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester typically involves the reaction of 6-formyl-2,2-dimethyl-[1,3]dioxane-4-yl acetate with nitromethane in a suitable solvent, such as a lower alcohol, under the catalysis of potassium fluoride at laboratory temperature . The resulting product is then subjected to further reactions, including reduction with sodium borohydride and hydrogenation under catalysis of hydrogenation catalysts like Raney nickel, palladium, or platinum .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reaction with nitromethane, reduction, and hydrogenation, but with optimized conditions for industrial efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as Raney nickel, palladium, or platinum for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme reactions and metabolic pathways.
Medicine: As a potential drug candidate or as a building block for pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
- tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate
- tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Uniqueness
What sets (6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
tert-butyl 2-[6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRUAOXMCVQMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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